Cas no 1341807-16-6 (2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide)
![2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide structure](https://ja.kuujia.com/scimg/cas/1341807-16-6x500.png)
2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide 化学的及び物理的性質
名前と識別子
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- 2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide
- 2-(5-bromopyridin-3-yl)oxy-N,N-dimethylacetamide
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- MDL: MFCD19674038
- インチ: 1S/C9H11BrN2O2/c1-12(2)9(13)6-14-8-3-7(10)4-11-5-8/h3-5H,6H2,1-2H3
- InChIKey: HNLNSKDJGCINJX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=CC(=C1)OCC(N(C)C)=O
計算された属性
- せいみつぶんしりょう: 258.00039 g/mol
- どういたいしつりょう: 258.00039 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4
- ぶんしりょう: 259.10
- 疎水性パラメータ計算基準値(XlogP): 1
2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 187086-2.500g |
2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide, 95% |
1341807-16-6 | 95% | 2.500g |
$1568.00 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672240-2.5g |
2-((5-Bromopyridin-3-yl)oxy)-N,N-dimethylacetamide |
1341807-16-6 | 98% | 2.5g |
¥11835.00 | 2024-08-09 |
2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide 関連文献
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2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamideに関する追加情報
Introduction to 2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide (CAS No. 1341807-16-6)
2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide, identified by its Chemical Abstracts Service number CAS No. 1341807-16-6, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a 5-bromopyridin-3-yl moiety linked to an N,N-dimethylacetamide backbone, has garnered attention due to its versatile applications in medicinal chemistry and synthetic organic chemistry.
The structural configuration of this compound positions it as a valuable intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the 5-position of the pyridine ring enhances its reactivity, making it a useful precursor for further functionalization. This characteristic is particularly advantageous in the development of novel pharmaceutical agents, where precise structural modifications can significantly influence biological activity.
In recent years, there has been a growing interest in pyridine derivatives due to their broad spectrum of biological activities. The 5-bromopyridin-3-yl group, in particular, has been extensively studied for its role in modulating various biological pathways. Research has demonstrated that this moiety can interact with multiple targets, including enzymes and receptors, which are critical in drug design. The N,N-dimethylacetamide part of the molecule provides stability and solubility, making it an ideal candidate for further derivatization without compromising structural integrity.
One of the most compelling aspects of 2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide is its potential in the development of small-molecule inhibitors. Recent studies have highlighted its utility in creating compounds that can inhibit key enzymes involved in inflammatory and infectious diseases. For instance, derivatives of this molecule have shown promise in targeting cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins and play a crucial role in pain and inflammation.
The pharmaceutical industry has been particularly keen on exploring pyridine-based scaffolds due to their favorable pharmacokinetic properties. The 5-bromopyridin-3-yl group allows for easy introduction of additional functional groups through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are instrumental in constructing complex heterocyclic structures, which are often found in bioactive molecules. The N,N-dimethylacetamide moiety further facilitates these transformations by providing a stable nitrogen-rich environment that can participate in various chemical reactions while maintaining overall molecular stability.
Another area where 2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide has shown promise is in the field of antiviral research. Emerging evidence suggests that pyridine derivatives can interfere with viral replication by inhibiting essential viral enzymes or disrupting viral protein-protein interactions. The bromine atom at the 5-position serves as a handle for further chemical modifications, enabling researchers to fine-tune the molecular structure for optimal antiviral activity. This adaptability makes it an attractive candidate for developing next-generation antiviral agents.
The synthesis of 2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as 3-bromopyridine and N,N-dimethylacetamide, researchers can employ palladium-catalyzed cross-coupling reactions to introduce additional functional groups at specific positions on the pyridine ring. These synthetic strategies not only showcase the versatility of this compound but also demonstrate its potential as a building block for more complex drug candidates.
In conclusion, 2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide (CAS No. 1341807-16-6) represents a fascinating compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel bioactive molecules. As research continues to uncover new applications for pyridine derivatives, compounds like this one are poised to play a crucial role in the development of innovative therapeutic agents that address unmet medical needs.
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